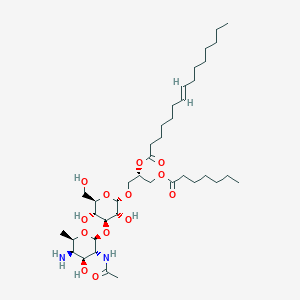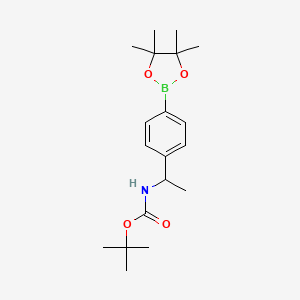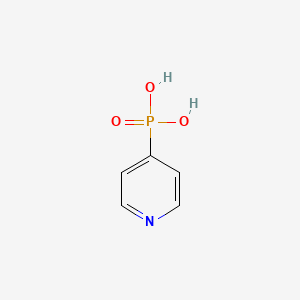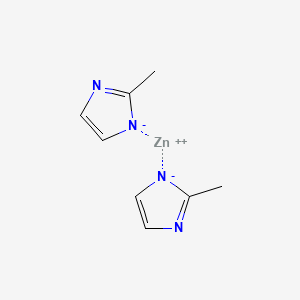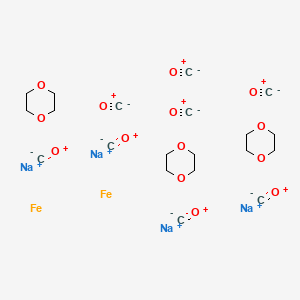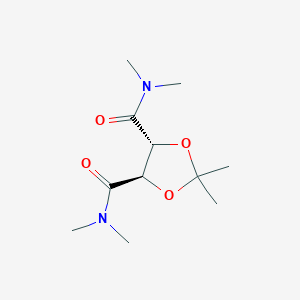
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate
Übersicht
Beschreibung
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is a triarylpyrylium salt known for its applications in photocatalysis and material science. This compound is characterized by its high reactivity under visible light, making it a valuable photosensitizer in various chemical reactions .
Wirkmechanismus
Target of Action
It is known to be used as a photosensitizer in photocatalysis and material science .
Mode of Action
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate acts as a photoredox catalyst . It is activated by light at a wavelength of 465 nm . Upon activation, it can initiate a variety of photochemical reactions, including the [2 + 2 + 2] cyclization of aromatic alkynes with nitriles .
Biochemical Pathways
The compound is involved in the photo-induced electron transfer (PET) process . This process is crucial in photocatalysis, where it initiates radical-cation Diels-Alder reactions .
Result of Action
The compound’s action results in the formation of new C-N, C-O, and C-S bonds . This makes it a valuable reagent for late-stage functionalization . It can also catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers .
Action Environment
The action of this compound is influenced by light, specifically at a wavelength of 465 nm .
Biochemische Analyse
Biochemical Properties
The 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is known to interact with a variety of biomolecules. It is used as a photosensitizer, which means it can absorb light and transfer that energy to other molecules This property allows it to participate in a variety of biochemical reactions
Molecular Mechanism
The molecular mechanism of action for this compound is primarily through its role as a photosensitizer It absorbs light and can transfer this energy to other molecules, potentially leading to changes in their function This can result in a variety of effects, including enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate typically involves the cyclization of aromatic alkynes with nitriles under visible-light irradiation. This process uses a pyrylium salt as the photoredox catalyst . The reaction conditions are mild, often carried out at room temperature without the need for external ligands or additives .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with scalability adjustments to accommodate larger production volumes. The use of photoreactors and controlled light sources is crucial for maintaining the efficiency and consistency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: It acts as a photosensitizer in the photooxidation of catechol.
Substitution: It can catalyze the O-alkenylation of phenols and naphthols with terminal alkynes.
Common Reagents and Conditions
Oxidation: Catechol and light sources are common reagents and conditions for photooxidation reactions.
Substitution: Phenols, naphthols, and terminal alkynes are used in the presence of visible light.
Major Products
Oxidation: The major product is oxidized catechol derivatives.
Substitution: The major products are O-alkenylated phenols and naphthols.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photocatalysis, facilitating various organic transformations.
Material Science: Employed in the synthesis of advanced materials through photoredox catalysis.
Biology and Medicine:
Industry: Utilized in the production of fine chemicals and intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
- 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate
Uniqueness
2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is unique due to its high reactivity under visible light and its ability to catalyze a wide range of reactions without the need for external ligands or additives. This makes it a versatile and efficient catalyst in both academic and industrial settings .
Eigenschaften
IUPAC Name |
2,4,6-tris(4-fluorophenyl)pyrylium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADIBPDZCOIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BF7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62497-19-2 | |
| Record name | 62497-19-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





